N-(2-cyanopropyl)-1H-indole-6-carboxamide
Description
N-(2-cyanopropyl)-1H-indole-6-carboxamide is an indole-derived compound characterized by a carboxamide group at position 6 of the indole core and a 2-cyanopropyl substituent on the amide nitrogen. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, such as neurotransmitters (e.g., serotonin) and kinase inhibitors. The 2-cyanopropyl group introduces a nitrile (-CN) functional group, which is electron-withdrawing and may influence electronic properties, solubility, and target interactions.
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(2-cyanopropyl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C13H13N3O/c1-9(7-14)8-16-13(17)11-3-2-10-4-5-15-12(10)6-11/h2-6,9,15H,8H2,1H3,(H,16,17) |
InChI Key |
MMZHFFYJBBNYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)C=CN2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanopropyl)-1H-indole-6-carboxamide typically involves the reaction of 1H-indole-6-carboxylic acid with 2-cyanopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanopropyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(2-cyanopropyl)-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyanopropyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: Sulfamoylbenzyl () and cyanopropyl groups enhance polarity and may improve binding to charged targets (e.g., enzymes). Methoxyethyl () or isopropyl groups () increase lipophilicity, favoring membrane penetration. The nitrile group in this compound could act as a hydrogen bond acceptor, similar to sulfonamides in , but with reduced steric hindrance.
Biological Activity Trends :
- Pyridine-containing analogs () show anti-inflammatory activity, likely due to aromatic stacking interactions with receptors.
- Piperazinylpyridinyl substituents () enhance selectivity for epigenetic targets like EZH2, suggesting that bulky groups on the indole core improve target specificity.
Synthetic Complexity: Cyanopropyl substitution may simplify synthesis compared to ’s multi-step piperazinylpyridinyl derivatization. Amide coupling reagents like EDC/DMAP () are commonly used for such syntheses.
Pharmacological Potential and Mechanisms
- Anticancer Activity: Compounds with sulfamoylbenzyl () or pyridinyl groups () exhibit IC₅₀ values in the micromolar range against cancer cell lines. The nitrile group in this compound may confer similar cytotoxicity via pro-apoptotic pathways .
- Neurotransmitter Receptor Modulation: Indole derivatives with methoxyethyl or alkyl chains () interact with serotonin receptors. The cyanopropyl group’s polarity may reduce blood-brain barrier penetration compared to lipophilic analogs.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
